molecular formula C6H3NO2S B1257111 Thieno[3,4-c]pyrrole-4,6-dione CAS No. 6007-82-5

Thieno[3,4-c]pyrrole-4,6-dione

Cat. No.: B1257111
CAS No.: 6007-82-5
M. Wt: 153.16 g/mol
InChI Key: GKTQKQTXHNUFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[3,4-c]pyrrole-4,6-dione is a heterocyclic compound known for its unique structural and electronic properties. It features a fused ring system comprising a thiophene ring and a pyrrole ring, with two carbonyl groups at positions 4 and 6. This compound is recognized for its strong electron-withdrawing characteristics, making it a valuable building block in the synthesis of various organic materials, particularly in the field of organic electronics .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,4-c]pyrrole-4,6-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiol derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be tailored for specific applications in organic electronics and photovoltaics .

Scientific Research Applications

Thieno[3,4-c]pyrrole-4,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[3,4-c]pyrrole-4,6-dione primarily involves its electron-withdrawing properties, which facilitate charge transfer processes in organic electronic devices. Its strong electron affinity allows it to act as an electron acceptor in donor-acceptor systems, enhancing the efficiency of devices such as organic solar cells and light-emitting diodes .

Comparison with Similar Compounds

Uniqueness: Thieno[3,4-c]pyrrole-4,6-dione stands out due to its rigid, coplanar structure and strong electron-withdrawing ability, which contribute to its high performance in optoelectronic applications. Its versatility in undergoing various chemical modifications further enhances its utility in scientific research and industrial applications .

Properties

IUPAC Name

thieno[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2S/c8-5-3-1-10-2-4(3)6(9)7-5/h1-2H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTQKQTXHNUFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CS1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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